1H-Tetrazole-1-acetic acid, 5-(5-phenyl-2-furanyl)-
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Overview
Description
1H-Tetrazole-1-acetic acid, 5-(5-phenyl-2-furanyl)- is a synthetic organic compound belonging to the tetrazole family Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom
Preparation Methods
The synthesis of 1H-Tetrazole-1-acetic acid, 5-(5-phenyl-2-furanyl)- typically involves the reaction of nitriles with sodium azide in the presence of catalysts. Common synthetic routes include:
Microwave-Assisted Synthesis: This method accelerates the reaction between nitriles and sodium azide, resulting in high yields of the desired tetrazole compound.
Heterogeneous Catalysis: Utilizing catalysts such as zinc salts or silica-supported sodium hydrogen sulfate, this method facilitates the conversion of nitriles to tetrazoles under mild conditions.
Nanoparticle Catalysis: Nanoparticles serve as efficient catalysts, promoting the synthesis of tetrazoles with improved reaction rates and yields.
Industrial production methods often employ these synthetic routes, with a focus on optimizing reaction conditions to achieve high purity and yield.
Chemical Reactions Analysis
1H-Tetrazole-1-acetic acid, 5-(5-phenyl-2-furanyl)- undergoes various chemical reactions, including:
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted tetrazole derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts. Major products formed from these reactions vary depending on the specific reagents and conditions employed.
Scientific Research Applications
1H-Tetrazole-1-acetic acid, 5-(5-phenyl-2-furanyl)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-Tetrazole-1-acetic acid, 5-(5-phenyl-2-furanyl)- involves its interaction with molecular targets and pathways. The tetrazole ring’s electron-donating and electron-withdrawing properties enable it to stabilize electrostatic interactions with receptors and enzymes . This stabilization enhances the compound’s binding affinity and efficacy in various biological processes.
Comparison with Similar Compounds
1H-Tetrazole-1-acetic acid, 5-(5-phenyl-2-furanyl)- can be compared with other similar compounds, such as:
1H-Tetrazole-5-acetic acid: This compound lacks the phenyl-substituted furan ring, resulting in different chemical properties and applications.
1-Phenyl-1H-tetrazole-5-thiol:
The uniqueness of 1H-Tetrazole-1-acetic acid, 5-(5-phenyl-2-furanyl)- lies in its specific structural features, which contribute to its diverse applications and reactivity.
Properties
CAS No. |
93770-60-6 |
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Molecular Formula |
C13H10N4O3 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
2-[5-(5-phenylfuran-2-yl)tetrazol-1-yl]acetic acid |
InChI |
InChI=1S/C13H10N4O3/c18-12(19)8-17-13(14-15-16-17)11-7-6-10(20-11)9-4-2-1-3-5-9/h1-7H,8H2,(H,18,19) |
InChI Key |
ZISDBXVKQJALNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C3=NN=NN3CC(=O)O |
Origin of Product |
United States |
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